molecular formula C9H10FNO2 B556617 3-Fluoro-D-phenylalanine CAS No. 110117-84-5

3-Fluoro-D-phenylalanine

Cat. No. B556617
CAS RN: 110117-84-5
M. Wt: 183.18 g/mol
InChI Key: VWHRYODZTDMVSS-MRVPVSSYSA-N
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Description

3-Fluoro-D-phenylalanine is a compound with the molecular formula C9H10FNO2 . It is a derivative of phenylalanine, an essential aromatic amino acid . The compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 3-Fluoro-D-phenylalanine involves a tri-enzymatic cascade reaction for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH . The activity towards PPA was improved by protein engineering .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-D-phenylalanine includes a benzyl side chain that engages in various types of energetically favorable aromatic interactions . The compound contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-D-phenylalanine are complex and involve multiple steps. The compound is involved in various types of energetically favorable aromatic interactions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-D-phenylalanine include a molecular weight of 183.18 g/mol, a topological polar surface area of 63.3 Ų, and a molar refractivity of 45.5±0.3 cm³ . The compound also has a density of 1.3±0.1 g/cm³, a boiling point of 305.0±32.0 °C at 760 mmHg, and a flash point of 138.3±25.1 °C .

Scientific Research Applications

Biochemical Reagents

“3-Fluoro-D-phenylalanine” is used as a biochemical reagent . Biochemical reagents are substances used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.

Pharmaceutical Applications

Fluorinated phenylalanines, including “3-Fluoro-D-phenylalanine”, have had considerable industrial and pharmaceutical applications . They have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Protein Folding

The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This affects protein folding, protein-protein interactions, and ribosomal translation .

Modulation of Bioactive Properties

The replacement of hydrogen by fluorine in “3-Fluoro-D-phenylalanine” can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This tuning in properties arises from the small size of fluorine, the next in size to hydrogen .

Enzyme Inhibitors

Fluorinated amino acids, including “3-Fluoro-D-phenylalanine”, have played an important role as enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, agriculture, and biochemistry.

Therapeutic Agents

Fluorinated amino acids, including “3-Fluoro-D-phenylalanine”, have been used as therapeutic agents . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Safety and Hazards

Safety data sheets indicate that 3-Fluoro-D-phenylalanine should not be used in food, drug, pesticide, or biocidal product use . The compound should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided . In case of accidental release, the compound should be swept up and shoveled into suitable containers for disposal .

Future Directions

The future development trends of 3-Fluoro-D-phenylalanine and other fluorinated compounds are promising. The compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials science . The direct formation of the C-F bond by fluorinase is the most effective and promising method, and researchers are working to understand the significance of enzymatic methods for the synthesis of fluorinated compounds .

Mechanism of Action

Target of Action

3-Fluoro-D-phenylalanine primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues and plays a crucial role in mediating the exchange of essential amino acids . This transporter is also involved in the uptake of 3-Fluoro-D-phenylalanine .

Mode of Action

3-Fluoro-D-phenylalanine interacts with its target, LAT1, by being incorporated into the transporter. This interaction results in the compound being transported across the cell membrane . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-D-phenylalanine are primarily related to protein synthesis and metabolism. The compound modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

It is known that the compound is metabolically stable . The introduction of fluorine into phenylalanine can improve the biophysical and chemical properties of bioactives . This modification can enhance the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 3-Fluoro-D-phenylalanine’s action are primarily related to its role as a potential enzyme inhibitor and therapeutic agent . The compound has been found to play an important role in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

Action Environment

The action, efficacy, and stability of 3-Fluoro-D-phenylalanine can be influenced by various environmental factors. For instance, the compound’s effectiveness as an enzyme inhibitor or therapeutic agent can be affected by the presence of other compounds or conditions in the cellular environment

properties

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-D-phenylalanine

CAS RN

110117-84-5
Record name 110117-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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